Welcome to the BenchChem Online Store!
molecular formula C11H20O2 B8425968 Non-1-en-2-yl acetate

Non-1-en-2-yl acetate

Cat. No. B8425968
M. Wt: 184.27 g/mol
InChI Key: XQSBPODCKLBCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (10 mg; 0.025 mmol; 0.01 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 9 mg; 0.03 mmol; 0.012 equiv) and non-1-en-2-yl acetate (461 mg; 2.5 mmol) in 10 mL of degassed THF until hydrogen uptake ceased (2 h) to afford 0.46 g of crude product. 1H NMR analysis indicated 2-nonyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 64.0% ee for 2-nonyl acetate. Hydrolysis of the acetate to 2-nonanol and comparison of the optical rotation, [α]D24 -13.9° (c 1.15, benzene), with the literature value for the (S) enantiomer, [α]D18 +11.4° (c 1.30, benzene) (Mori, K.; Ogita, H. Leibigs Ann. Chem. 1994, 1065.), indicated the (R) configuration for 2-nonyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH3:6])(=[O:3])[CH3:2].C([O-])(=O)C.CC(O)CCCCCCC>C1C=CC=CC=1>[C:1]([O:4][C:5]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[CH2:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)CCCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(=C)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.